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Compound of Interest

Compound Name: Boc-GABA-OH

Cat. No.: B558031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-
Butoxycarbonyl-y-aminobutyric acid (Boc-GABA-OH), a key building block in peptide synthesis
and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized
experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Boc-GABA-OH is CoH17NOa, with a molecular weight of 203.24
g/mol .[1] The spectroscopic data presented below are crucial for the structural confirmation
and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The 'H NMR spectrum of Boc-GABA-OH provides information about the chemical environment
of the hydrogen atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic Acid (-
~10.5-12.0 Singlet (broad) 1H
COOH)
~4.9-51 Singlet (broad) 1H Amine (-NH)
3.18 Quartet 2H -CH2-NHBoc
2.39 Triplet 2H -CH2-COOH
1.82 Quintet 2H -CH2-CH2-CH2-
1.44 Singlet 9H tert-butyl (-C(CHs)3)

Solvent: CDCIs. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum reveals the different carbon environments within the Boc-GABA-OH

molecule.

Chemical Shift (6) ppm

Assignment

178.5 Carboxylic Acid Carbonyl (-COOH)

156.5 Carbamate Carbonyl (-O-(C=0)-NH-)

79.2 Quaternary Carbon (-C(CHs)s)

399 Methylene Carbon adjacent to Nitrogen (-CHa-
NHBoc)

312 Methylene Carbon adjacent to Carbonyl (-CH2-
COOH)

28.4 tert-butyl Carbons (-C(CHs)3)

25.1 Central Methylene Carbon (-CH2-CH2-CHz-)

Solvent: CDCls. Chemical shifts are referenced to the solvent signal.
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Infrared (IR) Spectroscopy

The IR spectrum of Boc-GABA-OH shows characteristic absorption bands corresponding to its
functional groups.

Wavenumber (cm—?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3345 Medium N-H stretch (Amide)

2970 - 2850 Medium-Strong C-H stretch (Aliphatic)

1715 Strong C=0 stretch (Carboxylic Acid
and Urethane Carbonyls)

~1528 Strong N-H bend (Amide II)

1440 - 1395 Medium O-H bend

1320 - 1210 Medium C-O stretch

Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry of Boc-GABA-OH typically involves soft ionization techniques like
Electrospray lonization (ESI) to observe the molecular ion. Fragmentation is often dominated
by the loss of the Boc protecting group.

m/z Assignment

204.12 [M+H]* (Protonated Molecular lon)
148.08 [M+H - CaHs]* (Loss of isobutylene)
104.07 [M+H - CsHoNO:z]* (Loss of Boc group)
57.07 [CaHo]* (tert-butyl cation)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a general guide and may be adapted based on the specific
instrumentation available.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of Boc-GABA-OH in 0.5-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz
or higher).

e 1H NMR Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a relaxation delay of at least 1-2 seconds.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This will show each unique carbon as a single
peak.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
200 ppm).

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).
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o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid Boc-GABA-OH
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal.

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,
~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o

Place the sample in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o

Co-add multiple scans to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption peaks.
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Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of Boc-GABA-OH (e.g., 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final
concentration of approximately 10 pg/mL.

Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Data Acquisition:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas temperature) to maximize the signal of the molecular ion.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by
selecting the [M+H]* ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:
o ldentify the peak corresponding to the molecular ion.

o Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, paying
particular attention to the characteristic losses from the Boc group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Boc-GABA-OH.
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Spectroscopic Analysis Workflow for Boc-GABA-OH

Sample Preparation

Boc-GABA-OH (Solid)

Dissolve in Prepare Dilute Prepare as Solid
Deuterated Solvent Solution (MeOH/ACN) (ATR/KBr Pellet)

Spectroscopic Analysis

NMR Spectrometer Mass Spectrometer

(H & 13C) (ESI-MS) FTIR Spectrometer

Data Acquisition & Processing

Acquire FID Acquire Mass Spectrum Acquire Interferogram
Process Spectrum Analyze Molecular lon Process Spectrum
Assign Peaks & Fragments Identify Functional Groups

Comprehensive
Spectroscopic Report

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Boc-GABA-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Boc-GABA-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558031#spectroscopic-data-for-boc-gaba-oh-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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